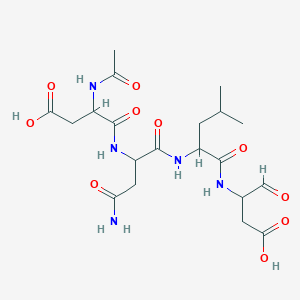
Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al is a synthetic peptide composed of aspartic acid, asparagine, leucine, and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed, and the peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) allows for efficient and scalable production of the peptide.
Análisis De Reacciones Químicas
Types of Reactions
Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The peptide can undergo substitution reactions at the amino acid side chains, such as the replacement of the amino group with other functional groups using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding primary alcohol.
Substitution: The major products depend on the substituent introduced during the reaction.
Aplicaciones Científicas De Investigación
Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al involves its interaction with specific molecular targets, such as caspases. Caspases are a family of protease enzymes that play a crucial role in apoptosis (programmed cell death). This compound can inhibit caspase activity by binding to the active site of the enzyme, thereby preventing the cleavage of target proteins and subsequent cell death .
Comparación Con Compuestos Similares
Similar Compounds
Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-CHO: A similar peptide with an aldehyde group, used as a caspase inhibitor.
Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-MCA: A peptide with a methylcoumarin group, used as a fluorescent substrate for caspase activity assays.
Uniqueness
Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al is unique due to its specific sequence and the presence of an aldehyde group, which allows it to act as a potent inhibitor of caspase enzymes. This makes it a valuable tool in studying apoptosis and developing therapeutic agents for diseases involving caspase-mediated cell death.
Propiedades
Fórmula molecular |
C20H31N5O10 |
|---|---|
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
3-acetamido-4-[[4-amino-1-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H31N5O10/c1-9(2)4-12(18(33)23-11(8-26)5-16(29)30)24-19(34)13(6-15(21)28)25-20(35)14(7-17(31)32)22-10(3)27/h8-9,11-14H,4-7H2,1-3H3,(H2,21,28)(H,22,27)(H,23,33)(H,24,34)(H,25,35)(H,29,30)(H,31,32) |
Clave InChI |
XZGUQURUQBIHMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12439345.png)
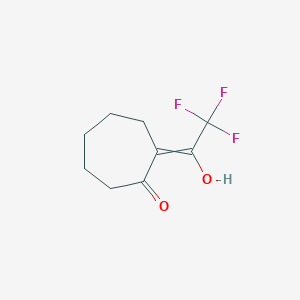
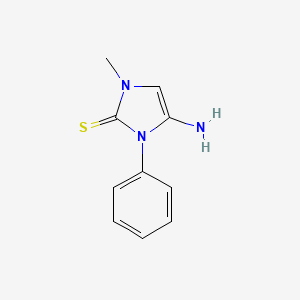
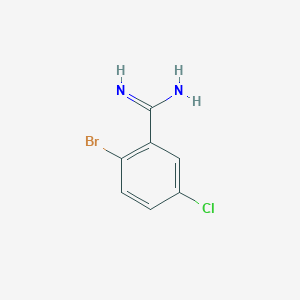
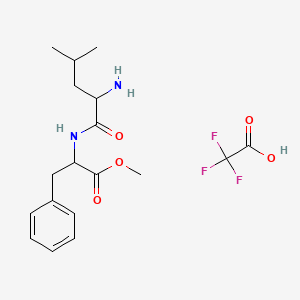
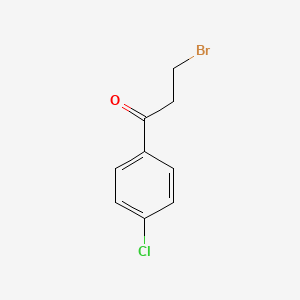

![[2-(Phenylsulfonyl)phenyl]hydrazine](/img/structure/B12439387.png)
![N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439396.png)

![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B12439405.png)
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B12439410.png)


